3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound “3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains an indole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . The indole moiety is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . This structure is further connected to a dihydropyrimidinone ring, which is a six-membered ring with two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The indole moiety is a planar, aromatic system, which contributes to the stability of the molecule . The piperidine ring adds a degree of flexibility to the molecule, which can influence its interactions with biological targets .Scientific Research Applications
Cancer Research
Compounds with indole structures have been studied for their anti-cancer properties. The indole moiety is known to induce cell apoptosis and arrest cells in the G2/M phase, which is crucial for cancer treatment strategies .
Antimicrobial Activity
Imidazole-containing compounds, which share a similar structure with the dihydropyrimidinone ring in the given compound, have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Plant Biology
Indole derivatives are significant in plant biology as hormones like indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants . The indole moiety in the compound could suggest its utility in studying plant growth and development.
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of action
The specific mode of action can vary greatly depending on the specific indole derivative and its target. For example, some indole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors to modulate cell signaling .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, potentially affecting the viral life cycle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary greatly depending on their specific chemical structure. Some indole derivatives are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of indole derivatives can vary greatly depending on their specific targets and mode of action. For example, some indole derivatives may induce cell death in cancer cells, while others may modulate immune responses .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
properties
IUPAC Name |
3-[[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-15-16(2)24-14-26(22(15)28)13-17-7-9-25(10-8-17)21(27)11-18-12-23-20-6-4-3-5-19(18)20/h3-6,12,14,17,23H,7-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKLSVIIOQLHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one |
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